molecular formula C21H28O9 B049068 Lactuside C CAS No. 112408-66-9

Lactuside C

Cat. No. B049068
M. Wt: 424.4 g/mol
InChI Key: ZUNQUEPUGDYLCG-NHDJOBCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lactuside C is a natural compound that is extracted from the seeds of the Lactuca sativa plant. It has been found to have a wide range of potential applications in scientific research due to its unique chemical properties. In

Scientific Research Applications

Chemical Composition and Isolation

Lactuside C is a guaiane-type sesquiterpene glycoside isolated from Lactuca sativa L. (Compositae). Its structure was determined based on chemical and spectral data. Lactuside C was identified alongside other glycosides such as lactuside A and macrocliniside A (Ishihara, Miyase, & Ueno, 1987).

Neuroprotective Effects

Several studies have explored the neuroprotective effects of lactuside B, a related compound, on cerebral ischemia injury. For instance, one study found that lactuside B protected against cerebral edema and nerve cell damage by decreasing the expression of AQP4 and TRPM7 mRNAs in the cerebral cortex of rats (Zhan et al., 2014). Another study demonstrated that lactuside B reduced brain infarct volume and modified the expression of bcl-2 and bax mRNA, suggesting a mechanism of resistance against cerebral ischemia (Li et al., 2011).

Antidepressant Mechanisms

The antidepressant mechanisms of lactuside B have been studied, with findings indicating that its effects are primarily associated with the Ras signaling pathway. Molecular docking and animal experiments supported the involvement of the cAMP and PI3K-Akt signaling pathways in its antidepressant action (Niu et al., 2022).

Anti-Inflammatory and Antimicrobial Properties

Other sesquiterpene lactones, similar to lactuside C, have been shown to possess anti-inflammatory and antimicrobial properties. For example, dehydrocostus lactone exhibited antimycobacterial activities against Mycobacterium tuberculosis and Mycobacterium avium (Cantrell et al., 1998).

Impact on Metabolic Processes

Probiotics containing lactulose-based substances like "Lactusil" have been studied for their impact on metabolic processes in animal models, demonstrating improvements in biochemical and morphological indicators (Mosolov et al., 2021).

properties

CAS RN

112408-66-9

Product Name

Lactuside C

Molecular Formula

C21H28O9

Molecular Weight

424.4 g/mol

IUPAC Name

(3S,3aS,5R,9aS,9bS)-3,6,9-trimethyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione

InChI

InChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)12(5-10-8(2)20(27)30-19(10)14(7)15)28-21-18(26)17(25)16(24)13(6-22)29-21/h4,8,10,12-14,16-19,21-22,24-26H,5-6H2,1-3H3/t8-,10-,12+,13+,14-,16+,17-,18+,19-,21+/m0/s1

InChI Key

ZUNQUEPUGDYLCG-NHDJOBCSSA-N

Isomeric SMILES

C[C@H]1[C@@H]2C[C@H](C(=C3[C@@H]([C@H]2OC1=O)C(=CC3=O)C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

SMILES

CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

CC1C2CC(C(=C3C(C2OC1=O)C(=CC3=O)C)C)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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